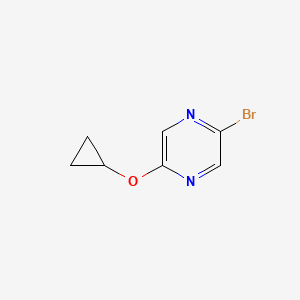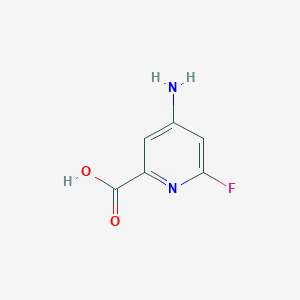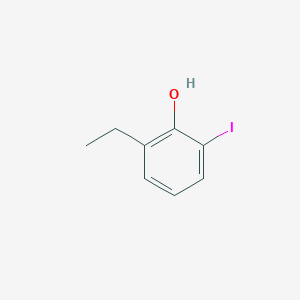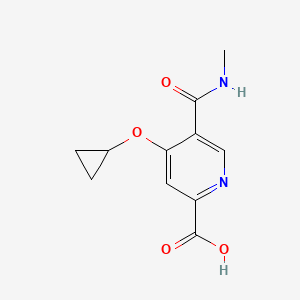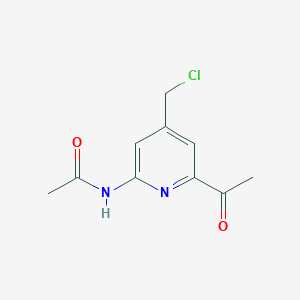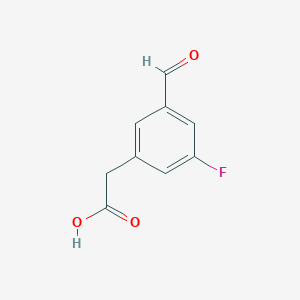
(3-Fluoro-5-formylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-5-formylphenyl)acetic acid is an organic compound with the molecular formula C9H7FO3 It is characterized by the presence of a fluorine atom, a formyl group, and an acetic acid moiety attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-formylphenyl)acetic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of fluorobenzene derivatives, followed by subsequent functional group transformations. For instance, starting with 3-fluorobenzaldehyde, the formyl group can be introduced via Vilsmeier-Haack reaction, and the acetic acid moiety can be added through a Grignard reaction or other carboxylation methods .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and reagents are selected to minimize environmental impact and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-5-formylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: (3-Fluoro-5-carboxyphenyl)acetic acid
Reduction: (3-Fluoro-5-hydroxymethylphenyl)acetic acid
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Fluoro-5-formylphenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It serves as a model compound for understanding the interactions of fluorinated aromatic compounds with biological systems .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and functional group compatibility make it suitable for various applications, including the manufacture of agrochemicals and polymers .
Mécanisme D'action
The mechanism of action of (3-Fluoro-5-formylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, while the formyl and acetic acid groups can participate in hydrogen bonding and electrostatic interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-5-formylphenyl)acetic acid
- (3-Bromo-5-formylphenyl)acetic acid
- (3-Methyl-5-formylphenyl)acetic acid
Uniqueness
(3-Fluoro-5-formylphenyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits enhanced stability and bioactivity .
Propriétés
Formule moléculaire |
C9H7FO3 |
|---|---|
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
2-(3-fluoro-5-formylphenyl)acetic acid |
InChI |
InChI=1S/C9H7FO3/c10-8-2-6(4-9(12)13)1-7(3-8)5-11/h1-3,5H,4H2,(H,12,13) |
Clé InChI |
ZJHHGAHHPXKMSM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C=O)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



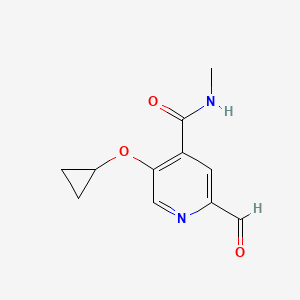
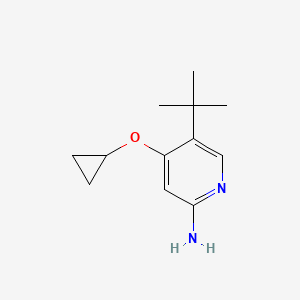
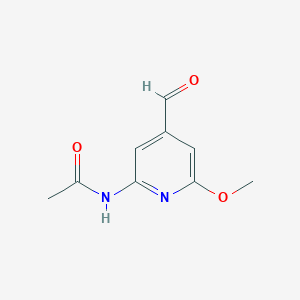
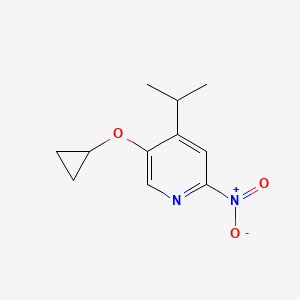
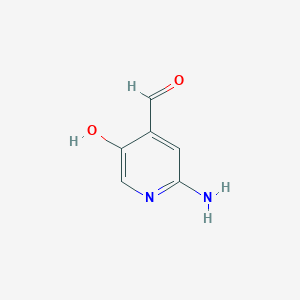

![[6-Bromo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14838756.png)
